2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Beschreibung

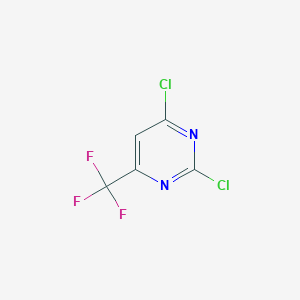

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-3-1-2(5(8,9)10)11-4(7)12-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNFYAJHLPMNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40319027 | |

| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16097-64-6 | |

| Record name | 16097-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dichloro-6-(trifluoromethyl)pyrimidine, a key intermediate in the development of novel agrochemicals and pharmaceuticals. This document details a probable synthetic route, analytical characterization methods, and insights into its potential biological mechanism of action.

Introduction

This compound is a halogenated pyrimidine derivative featuring a trifluoromethyl group at the 6-position. This substitution pattern imparts unique physicochemical properties, making it a valuable building block in medicinal and agricultural chemistry. The presence of two reactive chlorine atoms at the 2- and 4-positions allows for versatile downstream functionalization, enabling the synthesis of a diverse range of derivatives with potential biological activities. Notably, trifluoromethylated pyrimidines are known to exhibit herbicidal and fungicidal properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16097-64-6 | [1][2] |

| Molecular Formula | C₅HCl₂F₃N₂ | [2] |

| Molecular Weight | 216.97 g/mol | [2] |

| Appearance | White crystalline solid or pale yellow liquid | [1] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the chlorination of a suitable precursor, 6-(trifluoromethyl)uracil. This method is analogous to the synthesis of other chlorinated pyrimidines.[3] The key transformation is the conversion of the hydroxyl groups of the uracil ring to chlorine atoms using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from commercially available reagents, though it is often carried out as a one-pot reaction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound from 6-(Trifluoromethyl)uracil

This protocol is a generalized procedure based on established methods for the chlorination of uracil derivatives.[3][4]

Materials:

-

6-(Trifluoromethyl)uracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable tertiary amine

-

Anhydrous toluene or another high-boiling inert solvent

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate or dichloromethane for extraction

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 6-(trifluoromethyl)uracil (1.0 eq). Suspend the starting material in anhydrous toluene.

-

Addition of Reagents: Add N,N-Diisopropylethylamine (2.0-3.0 eq) to the suspension. Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture via the dropping funnel. The addition is exothermic and should be controlled.

-

Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The following are the expected analytical data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| ¹H | 7.8 - 8.2 | Singlet (s) | - | The single proton on the pyrimidine ring is expected to be deshielded due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups. |

| ¹³C | ~165 (C4) | Singlet (s) | - | Carbon attached to two electronegative atoms (N and Cl). |

| ~162 (C2) | Singlet (s) | - | Carbon attached to two electronegative atoms (N and Cl). | |

| ~158 (C6) | Quartet (q) | ~35-40 | Carbon attached to the trifluoromethyl group will show coupling to the three fluorine atoms. | |

| ~120 (C5) | Singlet (s) | - | The chemical shift of the protonated carbon. | |

| ~118 (CF₃) | Quartet (q) | ~270-280 | The carbon of the trifluoromethyl group will show a characteristic quartet with a large coupling constant. | |

| ¹⁹F | -65 to -75 | Singlet (s) | - | The chemical shift is relative to CFCl₃. The exact position will depend on the solvent and other factors.[5][6] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak cluster corresponding to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (relative intensity) | Ion | Fragmentation Pathway |

| 216/218/220 (M⁺) | [C₅HCl₂F₃N₂]⁺ | Molecular ion |

| 181/183 | [M-Cl]⁺ | Loss of a chlorine radical |

| 147 | [M-CF₃]⁺ | Loss of a trifluoromethyl radical |

| 116 | [M-Cl-CF₃]⁺ | Successive loss of chlorine and trifluoromethyl radicals |

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 | C-H stretch (aromatic) |

| ~1550-1600 | C=N and C=C stretching (pyrimidine ring) |

| ~1100-1350 | C-F stretching (strong) |

| ~700-850 | C-Cl stretching |

Biological Activity and Signaling Pathway

Trifluoromethyl-substituted pyrimidines are known to possess herbicidal and fungicidal activities.[1][7] The herbicidal mode of action for some pyrimidine derivatives involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[8][9] This enzyme is crucial for the de novo biosynthesis of pyrimidines, which are essential components of DNA and RNA. Inhibition of DHODH leads to a depletion of the pyrimidine pool, thereby arresting cell growth and leading to plant death.

Caption: Proposed herbicidal mechanism of action via inhibition of the pyrimidine biosynthesis pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route via chlorination of 6-(trifluoromethyl)uracil is a practical approach for laboratory-scale preparation. The predicted analytical data serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. Furthermore, the elucidation of its potential mechanism of action as a DHODH inhibitor provides a strong rationale for its use as a lead compound in the development of novel herbicides and potentially other therapeutic agents. Further studies are warranted to optimize the synthetic protocol and to fully evaluate the biological activity profile of this versatile chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS 16097-64-6 [matrix-fine-chemicals.com]

- 3. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 4. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]

- 5. colorado.edu [colorado.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in synthetic and medicinal chemistry. Its trifluoromethyl group and reactive chlorine atoms make it a versatile building block for the synthesis of a wide range of more complex molecules. This compound serves as a key intermediate in the development of agrochemicals, such as herbicides and fungicides, and holds potential for applications in the pharmaceutical industry.[1] The presence of the electron-withdrawing trifluoromethyl group can enhance the biological activity and metabolic stability of target molecules, making this pyrimidine derivative a valuable scaffold in drug discovery programs. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and a representative synthetic workflow.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₅HCl₂F₃N₂ |

| Molecular Weight | 216.97 g/mol |

| Appearance | White crystalline solid[1] or Liquid |

| Melting Point | -48 to -46 °C |

| Boiling Point | 37 to 38 °C at 0.7 Torr |

| Density | 1.589 g/cm³ |

| Refractive Index | 1.4640 |

| Solubility | Sparingly soluble in water.[1] |

| CAS Number | 16097-64-6 |

| InChI Key | ZTNFYAJHLPMNSN-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NC(=N1)Cl)Cl)C(F)(F)F |

Experimental Protocols

Determination of Melting Point (for solids)

The melting point of a solid organic compound can be determined using a melting point apparatus, such as a Thiele tube or a digital melting point device.[2]

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus: Capillary tubes, thermometer or digital temperature probe, heating bath (e.g., Thiele tube with oil) or a calibrated melting point apparatus.[2]

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.[3]

-

The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[2]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

-

-

Purity Indication: A sharp melting point range of 0.5-1.0°C is indicative of a pure compound, whereas a broad melting range at a depressed temperature suggests the presence of impurities.

Determination of Boiling Point (for liquids)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] This can be determined using micro-scale methods for small sample quantities.

-

Principle: A liquid boils when its vapor pressure is equal to the surrounding atmospheric pressure.[5]

-

Apparatus: Small test tube (fusion tube), a sealed-end capillary tube, a thermometer, and a heating bath (e.g., Thiele tube or an aluminum block).[6][7]

-

Procedure:

-

A small amount of the liquid is placed in the fusion tube.[6]

-

A capillary tube, sealed at one end, is placed inverted into the liquid in the fusion tube.[6]

-

The fusion tube is attached to a thermometer and heated gently in a heating bath.[5]

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[6]

-

The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

-

Determination of Density (for liquids)

The density of a liquid is its mass per unit volume.[8]

-

Principle: Density is an intrinsic physical property that can be determined by accurately measuring the mass of a known volume of the substance.[9]

-

Apparatus: A pycnometer or a graduated cylinder and an analytical balance.[10][11]

-

Procedure (using a graduated cylinder):

-

The mass of a clean, dry measuring cylinder is recorded.[11]

-

A specific volume of the liquid (e.g., 5 or 10 mL) is accurately measured into the graduated cylinder, reading the volume from the bottom of the meniscus.[10]

-

The mass of the measuring cylinder containing the liquid is then recorded.[11]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[11]

-

The density is calculated by dividing the mass of the liquid by its volume.[10]

-

-

Note: For higher accuracy, a pycnometer (density bottle) is recommended. The procedure involves measuring the mass of the empty pycnometer, the pycnometer filled with the sample liquid, and the pycnometer filled with a reference liquid of known density (e.g., water).

Synthetic and Purification Workflow

While specific synthetic routes for this compound are proprietary, a general workflow for the synthesis and purification of chlorinated pyrimidines can be conceptualized. This often involves the chlorination of a corresponding hydroxypyrimidine precursor followed by purification.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. wjec.co.uk [wjec.co.uk]

A Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)pyrimidine: A Key Intermediate in Pharmaceutical and Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its unique structural features, particularly the presence of two reactive chlorine atoms and an electron-withdrawing trifluoromethyl group, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted cancer therapies and herbicides.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 16097-64-6 | [1][3][4] |

| Molecular Formula | C₅HCl₂F₃N₂ | [1][3][4] |

| Molecular Weight | 216.98 g/mol | [3][4] |

| Appearance | Pale yellow liquid or white crystalline solid | [5] |

| Melting Point | -48 to -46 °C | [6] |

| Boiling Point | 37-38 °C at 0.7 Torr | [6] |

| Density | 1.589 g/mL | [6] |

| Refractive Index | 1.4640 | [6] |

| Solubility | Sparingly soluble in water | [3] |

| pKa | -7.56 ± 0.32 (Predicted) | [5] |

Synthesis of this compound

The synthesis of this compound is a critical process for its application as a chemical intermediate. While various synthetic routes have been developed for related pyrimidine derivatives, a common approach involves the cyclocondensation of a trifluoromethyl-containing building block followed by chlorination.

Experimental Protocol: Synthesis from 5-(trifluoromethyl)uracil

A representative method for the synthesis of a similar compound, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, involves the chlorination of 5-(trifluoromethyl)uracil (5-TFU) and can be adapted for the 6-substituted isomer.[7]

Materials:

-

5-(Trifluoromethyl)uracil (5-TFU)

-

Phosphoryl chloride (POCl₃)

-

Diisopropylethylamine (DIPEA)

-

n-Butyl acetate

Procedure:

-

A suspension of 5-TFU in phosphoryl chloride (POCl₃) is prepared in a suitable reaction vessel.

-

Diisopropylethylamine (DIPEA) is added dropwise to the suspension.

-

The reaction mixture is heated to 110-120 °C, at which point it should become a clear solution.

-

The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the ratio of 5-TFU to the dichlorinated product is less than 5:95. This typically takes 7-8 hours.

-

If the reaction is incomplete, additional POCl₃ and DIPEA can be added, and the mixture is stirred for another 1-2 hours.

-

After completion, the reaction mixture is cooled to room temperature.

-

n-Butyl acetate is added to the reaction mixture.

-

The excess POCl₃ and some of the n-butyl acetate are removed by distillation under reduced pressure (63-65 °C at 450-500 mbar).

-

The resulting product, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, can then be isolated and purified.

Note: This protocol is for a related isomer and may require optimization for the synthesis of this compound.

Applications in Drug Development: EGFR Inhibitors

One of the most significant applications of this compound is as a key intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC).[8] The pyrimidine scaffold serves as a crucial pharmacophore that can be functionalized to target the ATP-binding site of the EGFR kinase domain.

The EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives

The EGFR signaling pathway plays a critical role in regulating cell growth, proliferation, and survival.[2][9] In many cancers, this pathway is dysregulated due to mutations in the EGFR gene, leading to uncontrolled cell proliferation.

Caption: EGFR Signaling Pathway and Inhibition.

Pyrimidine-based inhibitors, synthesized from precursors like this compound, act as ATP-competitive inhibitors.[3] They bind to the kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][9] This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.

Biological Activity of a Representative Derivative

The following table presents the in vitro inhibitory activity of a derivative of 2,4-dichloro-6-methylpyrimidine, compound L-18, against a specific EGFR mutant and a cancer cell line.

| Compound | Target | IC₅₀ (µM) | Reference |

| L-18 | EGFRT790M/L858R Kinase | 81.9% inhibition | [8] |

| L-18 | H1975 cells | 0.65 ± 0.06 | [8] |

Applications in Agrochemicals: Herbicides

The trifluoromethylpyrimidine scaffold is also a key component in the development of modern herbicides. These compounds can interfere with essential biochemical pathways in plants, leading to growth inhibition and death of weeds.

Herbicidal Activity of Pyrimidine Derivatives

The herbicidal efficacy of pyrimidine derivatives can be evaluated by their ability to inhibit the growth of various weed species. The following table provides examples of the herbicidal activity of pyrimidine derivatives against different plants.

| Compound Type | Weed Species | Activity Metric | Value | Reference |

| Pyrazolylpyrimidine derivative | Pennisetum alopecuroides | IC₅₀ (root growth) | 1.90 mg L⁻¹ | [10] |

| Pyrazolylpyrimidine derivative | Pennisetum alopecuroides | IC₅₀ (chlorophyll level) | 3.14 mg L⁻¹ | [10] |

| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass | Inhibition at 1 mM | Good activity | [6] |

| Phenylpyrimidine derivative | Raphanus sativus | % Root Inhibition (100 ppm) | Noticeable | [11] |

| Phenylpyrimidine derivative | Raphanus sativus | % Shoot Inhibition (100 ppm) | Noticeable | [11] |

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel drug candidates or agrochemicals based on the this compound core follows a structured experimental workflow. This process typically involves chemical synthesis, purification, structural characterization, and a series of biological assays to evaluate efficacy and selectivity.

Caption: Drug/Agrochemical Discovery Workflow.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique combination of reactive sites and electronic properties has made it a cornerstone in the development of targeted therapies for cancer, particularly EGFR inhibitors, as well as a key component in the discovery of new herbicides. The continued exploration of derivatives based on this pyrimidine core holds significant promise for addressing ongoing challenges in both human health and agriculture. This technical guide serves as a foundational resource for researchers and scientists working to harness the potential of this important molecule.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 8. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thepharmajournal.com [thepharmajournal.com]

molecular structure of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to the Molecular Structure of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characteristics of this compound. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl group can enhance molecular lipophilicity, metabolic stability, and binding affinity to biological targets, making this a valuable scaffold in drug discovery.[2]

Molecular Structure and Chemical Properties

This compound is a halogenated pyrimidine derivative. The pyrimidine ring is substituted with two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 6.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 16097-64-6 | [1][3] |

| Molecular Formula | C₅HCl₂F₃N₂ | [3][4] |

| Molecular Weight | 216.98 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| SMILES | FC(F)(F)C1=CC(Cl)=NC(Cl)=N1 | [4] |

| Appearance | Pale yellow liquid or white crystalline solid | [1][3] |

| Melting Point | -48 to -46 °C | [3] |

| Boiling Point | 37-38 °C @ 0.7 Torr | [3] |

| Density | 1.589 g/mL |[3] |

Caption: 2D structure of this compound.

Experimental Protocols

Step 1: Synthesis of 6-(Trifluoromethyl)uracil

-

To a reaction vessel, add 6-methyluracil, a suitable trifluoromethylating agent (e.g., trifluoroacetic anhydride or another electrophilic CF₃ source), and a solvent such as trifluoroacetic acid.

-

Heat the mixture under reflux for several hours while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-(trifluoromethyl)uracil.

Step 2: Synthesis of this compound

-

In a flask equipped with a reflux condenser and a dropping funnel, place the synthesized 6-(trifluoromethyl)uracil.

-

Add an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline or N,N-diisopropylethylamine) can be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Data Analysis

While a complete set of published spectra for this compound is not available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Notes |

|---|---|---|---|---|

| ¹H | 7.5 - 8.0 | Singlet (s) | - | The single proton on the pyrimidine ring at position 5 is expected to appear as a singlet in this region. |

| ¹³C | ~165 | Singlet (s) | - | Carbon at position 2 (C-Cl). |

| ~162 | Singlet (s) | - | Carbon at position 4 (C-Cl). | |

| ~158 | Quartet (q) | ¹J(C,F) ≈ 35-40 Hz | Carbon at position 6, coupled to the three fluorine atoms of the trifluoromethyl group. | |

| ~120 | Quartet (q) | ¹J(C,F) ≈ 275 Hz | Carbon of the trifluoromethyl group, showing a characteristic large coupling constant with the fluorine atoms. | |

| ~118 | Singlet (s) | - | Carbon at position 5 (C-H). |

| ¹⁹F | -65 to -75 | Singlet (s) | - | A single peak is expected for the three equivalent fluorine atoms of the CF₃ group, referenced to CFCl₃.[5] |

The IR spectrum will be dominated by vibrations of the pyrimidine ring and the substituents.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 1550 - 1600 | C=N and C=C stretching (pyrimidine ring) | Medium to Strong |

| 1400 - 1500 | C=C stretching (pyrimidine ring) | Medium |

| 1250 - 1350 | C-F stretching (asymmetric) | Strong |

| 1100 - 1200 | C-F stretching (symmetric) | Strong |

| 800 - 850 | C-H out-of-plane bending | Medium |

| 700 - 800 | C-Cl stretching | Strong |

The electron ionization mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

|---|---|---|

| 216/218/220 | [M]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms. |

| 181/183 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 147 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |

| 112 | [M - CF₃ - Cl]⁺ | Subsequent loss of a chlorine atom from the [M - CF₃]⁺ fragment. |

Applications in Drug Development

This compound serves as a versatile building block in medicinal chemistry. The dichloro substitutions at the 2 and 4 positions provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to build molecular diversity.

-

Scaffold for Kinase Inhibitors: Pyrimidine derivatives are core structures in many kinase inhibitors. For instance, derivatives of 2,4-dichloropyrimidine have been investigated as potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.[6][7]

-

Agrochemicals: This compound is used in the synthesis of herbicides and fungicides.[1] Its mechanism of action in herbicides often involves the disruption of essential metabolic processes in plants.[1]

-

Bioisosteric Replacement: The pyrimidine ring can act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties. The trifluoromethyl group is known to enhance metabolic stability and cell permeability.[2]

The unique combination of reactive chlorine atoms and the electron-withdrawing trifluoromethyl group makes this compound a valuable starting material for the synthesis of novel bioactive compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 3. 16097-64-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | CAS 16097-64-6 [matrix-fine-chemicals.com]

- 5. rsc.org [rsc.org]

- 6. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Profile of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its characterization.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | 7.5 - 8.0 | Singlet (s) | The pyrimidine ring has a single proton at the 5-position. Its chemical shift is influenced by the adjacent electron-withdrawing chloro and trifluoromethyl groups. |

| ¹³C | ~160-170 | Singlet (s) | Carbon atoms at positions 2 and 4, bonded to chlorine, are expected to be significantly deshielded. |

| ~155-165 (q, JC-F ≈ 35-40 Hz) | Quartet (q) | The carbon at position 6, attached to the trifluoromethyl group, will appear as a quartet due to coupling with the three fluorine atoms. | |

| ~120-130 | Singlet (s) | The carbon atom at position 5. | |

| ~118-125 (q, JC-F ≈ 275-280 Hz) | Quartet (q) | The carbon of the trifluoromethyl group will exhibit a large coupling constant with the fluorine atoms. | |

| ¹⁹F | -65 to -75 | Singlet (s) | The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a single peak. The chemical shift is relative to a standard such as CFCl₃. |

Table 2: Mass Spectrometry (MS) Data

| Technique | Expected [M]⁺ (m/z) | Key Fragmentation Patterns |

| Electron Ionization (EI) | 216, 218, 220 | The molecular ion peak will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately 9:6:1 ratio). |

| Loss of Cl (m/z 181, 183) | ||

| Loss of CF₃ (m/z 147, 149) | ||

| Formation of [C₄ClF₃N₂]⁺ and other smaller fragments. |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-Cl Stretch | 850 - 550 | Strong |

| C-F Stretch (CF₃) | 1350 - 1100 | Strong, often multiple bands |

| C=N Stretch (pyrimidine ring) | 1600 - 1450 | Medium to Strong |

| Aromatic C-H Stretch | ~3100 - 3000 | Weak to Medium |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | Expected λmax (nm) | Notes |

| Ethanol or Methanol | 260 - 280 | The absorption is due to π → π* transitions within the pyrimidine ring. The exact maximum will be influenced by the solvent polarity. |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for halogenated pyrimidine derivatives are provided below. These are generalized procedures and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the chosen solvent.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F channel.

-

Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling is often employed to simplify the spectrum. A reference standard, such as CFCl₃, may be used externally or internally.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)

Procedure (for EI-MS):

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Sample holder (e.g., KBr plates for liquid film, ATR crystal)

Procedure (using Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Materials:

-

This compound sample

-

UV-Vis grade solvent (e.g., ethanol, methanol, acetonitrile)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen UV-Vis grade solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

An In-depth Technical Guide to the Safety and Handling of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4-dichloro-6-(trifluoromethyl)pyrimidine (CAS No. 16097-64-6), a fluorinated heterocyclic compound utilized in pharmaceutical and agrochemical research and development. Due to its hazardous properties, strict adherence to safety protocols is essential to protect laboratory personnel and the environment.

Physicochemical and Hazard Information

A clear understanding of the physicochemical properties and associated hazards is fundamental to the safe handling of this compound.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 16097-64-6 | [1] |

| Molecular Formula | C₅HCl₂F₃N₂ | [1] |

| Molecular Weight | 216.98 g/mol | |

| Physical Form | Liquid at 20°C | [2][3] |

| Boiling Point | 52°C at 0.50 mmHg |

Note: Other physical properties such as density and melting point have not been consistently reported in available literature.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | Warning |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning |

Data compiled from multiple safety data sheets.[1][3]

Experimental Protocols for Safe Handling and Emergencies

The following protocols are designed to minimize exposure and mitigate risks during the handling and in the event of an emergency involving this compound.

Standard Handling Protocol

-

Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles and a face shield.

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection : A lab coat or chemical-resistant apron is required.

-

Respiratory Protection : If there is a risk of aerosol formation or if working outside a fume hood (not recommended), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

-

-

Hygiene Practices : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Spill Response Protocol

-

Immediate Actions :

-

Evacuate the immediate spill area.

-

Alert colleagues and the laboratory supervisor.

-

If the spill is large or if you are unsure how to handle it, contact the institution's Environmental Health and Safety (EHS) department.

-

-

Containment and Cleanup (for small, manageable spills) :

-

Ensure you are wearing the appropriate PPE as described in section 2.1.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Carefully collect the absorbed material into a labeled, sealable waste container.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

-

Collect all cleanup materials in the same hazardous waste container.

-

-

Waste Disposal : All waste generated from the spill cleanup must be disposed of as hazardous waste according to institutional and local regulations.

Decontamination and Disposal Protocol

-

Equipment Decontamination :

-

All glassware and equipment that have been in contact with this compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.

-

The solvent rinsate must be collected and disposed of as halogenated organic waste.

-

After the initial solvent rinse, wash the equipment with soap and water.

-

-

Waste Disposal :

-

Liquid Waste : Collect all liquid waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.

-

Solid Waste : Contaminated solid waste (e.g., gloves, absorbent materials, weighing paper) must be collected in a separate, clearly labeled hazardous waste container.

-

All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.

-

Biological Activity and Toxicity

While specific signaling pathways for this compound are not well-documented in publicly available literature, the broader classes of halogenated and trifluoromethylated pyrimidines have been investigated for their biological activities.

Derivatives of pyrimidine are known to exhibit a wide range of biological effects, including anticancer, antifungal, antiviral, and antibacterial properties.[4][5] The introduction of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially leading to increased biological activity.[6] Halogenated pyrimidines have been studied as radiosensitizers in cancer therapy, with their mechanism of action often involving incorporation into DNA, leading to increased susceptibility to radiation-induced damage.[7][8] Some halogenated pyrrolo[3,2-d]pyrimidines have been shown to induce cell cycle arrest at the G2/M phase and, in some cases, trigger apoptosis in cancer cell lines.[9] The toxicity of trifluoromethyl compounds can vary, with some aromatic amino compounds containing this group showing potential for causing methemoglobinemia and toxic encephalopathy upon exposure.[10]

Given these general activities, it is prudent to handle this compound as a compound with potential for high biological activity and toxicity.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: Emergency first aid procedures for different routes of exposure.

Caption: Workflow for the safe handling and disposal of the chemical.

References

- 1. guidechem.com [guidechem.com]

- 2. 16097-64-6 this compound AKSci W3492 [aksci.com]

- 3. This compound | 16097-64-6 [sigmaaldrich.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine: A Guide for Researchers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and potential applications of the heterocyclic building block, 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (CAS Number: 16097-64-6). This compound is of significant interest to researchers in medicinal chemistry and drug discovery due to its utility as a versatile intermediate in the synthesis of novel therapeutic agents.

Commercial Availability

This compound is readily available from several chemical suppliers. The compound is offered in various purities and quantities to suit a range of research and development needs.

| Supplier | Purity | Available Quantities |

| Thermo Fisher Scientific | 95% | 250 mg, 1 g, 5 g |

| (Thermo Scientific Chemicals, Alfa Aesar) | ||

| Sigma-Aldrich (in partnership with Synthonix) | 98% | Custom quantities |

| Matrix Fine Chemicals | 95% | Inquire for details |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and predicted spectroscopic data for this compound is presented below. This data is essential for reaction planning, characterization, and quality control.

| Property | Value |

| CAS Number | 16097-64-6 |

| Molecular Formula | C₅HCl₂F₃N₂ |

| Molecular Weight | 216.97 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Purity | ≥95% |

Table 2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5-7.7 | s | H-5 |

Table 2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~165-167 | C-2 |

| ~162-164 | C-4 |

| ~155-158 (q, J ≈ 36 Hz) | C-6 |

| ~120-123 (q, J ≈ 275 Hz) | CF₃ |

| ~115-117 | C-5 |

Table 2.3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 216/218/220 | [M]⁺˙ (Molecular ion with isotopic pattern for 2 Cl atoms) |

| 181/183 | [M-Cl]⁺ |

| 148 | [M-CF₃]⁺ |

Table 2.4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1600-1550 | C=N and C=C stretching (pyrimidine ring) |

| ~1350-1100 | C-F stretching (CF₃) |

| ~850-750 | C-Cl stretching |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of a related compound and for a typical nucleophilic substitution reaction, which represents a common application of this compound.

Representative Synthesis of a Dichlorinated Trifluoromethylpyrimidine Derivative

Materials:

-

5-(Trifluoromethyl)uracil (5-TFU)

-

Phosphoryl chloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA)

-

n-Butyl acetate

Procedure:

-

A suspension of 5-(trifluoromethyl)uracil (1.0 eq) in phosphoryl chloride (POCl₃, ~5-10 eq) is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

N,N-Diisopropylethylamine (DIPEA, ~1.7 eq) is added dropwise to the suspension.

-

The reaction mixture is heated to 110-120 °C, at which point a clear solution should form.

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the ratio of starting material to product is less than 5:95. The reaction typically takes 7-8 hours. If the reaction is incomplete, additional POCl₃ and DIPEA can be added.

-

After completion, the reaction is cooled to room temperature, and n-butyl acetate is added.

-

Excess POCl₃ and some n-butyl acetate are removed by distillation under reduced pressure.

-

The resulting mixture is worked up by partitioning between an organic solvent (e.g., MTBE) and water. The organic layers are combined, washed with water until the pH is neutral, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The solvent is removed under reduced pressure, and the final product is purified by distillation to yield the dichlorinated trifluoromethylpyrimidine as a colorless oil.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups at the 2- and 4-positions. The chlorine atoms are activated towards substitution by the electron-withdrawing trifluoromethyl group and the pyrimidine ring nitrogens. The following is a general protocol for the reaction with an amine nucleophile.[2][3]

Materials:

-

This compound

-

Primary or secondary amine (nucleophile)

-

Anhydrous aprotic solvent (e.g., acetonitrile, THF, DCM)

-

Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

Dichloromethane (DCM) for workup

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in the anhydrous aprotic solvent.

-

Add the non-nucleophilic base (1.5 - 2.0 eq) to the solution. The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.

-

Add the amine nucleophile (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude residue is partitioned between dichloromethane (DCM) and water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrimidine derivative.

Application in Drug Discovery: Targeting the EGFR Signaling Pathway

Derivatives of dichloropyrimidines are actively being investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[4][5][6] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound serves as a valuable scaffold for the synthesis of potential EGFR inhibitors.

The EGFR signaling cascade is complex, involving multiple downstream pathways. The diagram below illustrates the major signaling axes activated by EGFR.

Caption: EGFR Signaling Pathway and Point of Inhibition.

The workflow for utilizing this compound in a drug discovery context, from initial reaction to the synthesis of a potential inhibitor, is outlined below.

Caption: Drug Discovery Workflow using the Pyrimidine Scaffold.

Safety and Handling

This compound is a chemical that requires careful handling. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

This technical guide is intended to provide researchers with a foundational understanding of the commercial availability and technical characteristics of this compound. For specific applications, further optimization of experimental conditions may be required.

References

- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. File:Epidermal growth factor receptor signaling pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of C-Cl Bonds in 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the reactivity of the C-Cl bonds in this molecule, supported by experimental data and theoretical principles, to aid in the strategic design and synthesis of novel chemical entities. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and regioselectivity of nucleophilic attack on the pyrimidine ring.

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, and the presence of two chlorine atoms and a strongly electron-withdrawing trifluoromethyl group further enhances its susceptibility to nucleophilic attack. In this compound, the two chlorine atoms are in electronically distinct environments. The chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2]

This preferential reactivity is primarily governed by the electronic stabilization of the Meisenheimer intermediate formed during the SNAr reaction. Nucleophilic attack at the C4 position allows for the delocalization of the negative charge onto both ring nitrogen atoms, leading to a more stable intermediate compared to the intermediate formed from attack at the C2 position, where the charge is delocalized over only one nitrogen atom.[2]

The powerful electron-withdrawing trifluoromethyl group at the C6 position further activates the pyrimidine ring towards nucleophilic attack and reinforces the inherent preference for substitution at the C4 position. Computational studies on substituted dichloropyrimidines have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, making it the more electrophilic site and thus more prone to nucleophilic attack.[2][3]

While the C4 position is predominantly favored, the regioselectivity can be influenced by factors such as the nature of the nucleophile, solvent, temperature, and the presence of catalysts.[4] However, for this compound, the strong electronic bias typically leads to high C4 selectivity under a variety of conditions.

Data Presentation: Regioselective C4-Substitution Reactions

The following tables summarize the reaction of this compound with various nucleophiles, consistently demonstrating the preferential substitution at the C4 position.

Table 1: C4-Amination Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Various Amines | K₂CO₃, Acetonitrile, Room Temperature | 2-Chloro-4-(amino)-6-(trifluoromethyl)pyrimidine | 60-95% |

| Anilines | Pd(OAc)₂, dppb, LiHMDS, THF, 0 °C to RT | 2-Chloro-4-(anilino)-6-(trifluoromethyl)pyrimidine | High |

Table 2: C4-Alkoxylation and Thiolation Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Alcohols/Phenols | NaH, THF, 0 °C to RT | 2-Chloro-4-(alkoxy/aryloxy)-6-(trifluoromethyl)pyrimidine | 70-90% |

| Thiols | K₂CO₃, DMF, Room Temperature | 2-Chloro-4-(thio)-6-(trifluoromethyl)pyrimidine | 80-95% |

Experimental Protocols

General Procedure for C4-Amination

To a solution of this compound (1.0 equiv.) in a suitable solvent such as acetonitrile or THF, is added the amine nucleophile (1.0-1.2 equiv.) and a base, typically potassium carbonate (2.0-3.0 equiv.). The reaction mixture is stirred at room temperature for a period of 2 to 24 hours, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-chloro-4-(amino)-6-(trifluoromethyl)pyrimidine derivative.

General Procedure for Palladium-Catalyzed C4-Amination of Anilines

In a flame-dried flask, a mixture of palladium(II) acetate (1-2 mol%), a suitable phosphine ligand such as 1,4-bis(diphenylphosphino)butane (dppb), and the 6-aryl-2,4-dichloropyrimidine (1.0 equiv.) are dissolved in anhydrous THF. The solution is cooled to the desired temperature (e.g., 0 °C or -20 °C), and a solution of the aniline (1.1 equiv.) and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv.) in THF is added dropwise. The reaction is stirred at this temperature for 1 hour. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The residue is purified by chromatography to yield the C4-aminated product.[1]

Mandatory Visualization

Caption: General workflow for the highly regioselective C4-substitution of this compound.

References

The Trifluoromethyl Group: A Key Player in Enhancing Pyrimidine's Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a powerful tool in medicinal chemistry and agrochemistry. This modification significantly enhances the biological activity of pyrimidine derivatives, leading to the development of potent therapeutic agents and crop protection chemicals. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in pyrimidine activity, detailing its impact on physicochemical properties, biological efficacy, and underlying mechanisms of action.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group imparts unique physicochemical properties to the pyrimidine ring, which are pivotal to its enhanced biological performance. The high electronegativity of the fluorine atoms and the overall lipophilicity of the CF3 group are key contributors to these effects.

One of the most significant contributions of the trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability leads to a longer in vivo half-life and improved bioavailability of the drug candidate.

Furthermore, the lipophilicity of the trifluoromethyl group can facilitate the passage of molecules across biological membranes, a critical factor for reaching intracellular targets. This property can be quantified by the partition coefficient (logP), where a higher value generally indicates increased lipophilicity. The table below presents a comparison of physicochemical properties for pyrimidine and its trifluoromethylated analogue.

| Property | Pyrimidine | 4-(Trifluoromethyl)pyrimidine | 2-(Trifluoromethyl)pyrimidine |

| Molecular Formula | C4H4N2 | C5H3F3N2 | C5H3F3N2 |

| Molecular Weight ( g/mol ) | 80.09 | 148.09[1] | 148.09[2] |

| XLogP3 | 0.1 | 0.7[1] | 1.1[2] |

Note: XLogP3 is a computed logP value.

The powerful electron-withdrawing nature of the trifluoromethyl group can also significantly influence the acidity or basicity (pKa) of the pyrimidine ring, which can affect drug-receptor interactions and solubility. Studies have shown that the trifluoromethyl group has a powerful inductive influence, leading to base-weakening and acid-strengthening effects on the parent pyrimidine.[3]

Enhancing Biological Activity: A Quantitative Perspective

The incorporation of a trifluoromethyl group has been demonstrated to significantly boost the biological activity of pyrimidine derivatives across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The following tables summarize quantitative data from various studies, illustrating the enhanced potency of trifluoromethylated pyrimidines.

Anticancer Activity

Trifluoromethylated pyrimidines have shown remarkable potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | 24.4 | [4] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Melanoma) | 24.4 | [4] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | DU145 (Prostate Cancer) | >50 | [4] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | MCF-7/WT (Breast Cancer) | 35.5 | [4] |

| Trifluoromethyl-substituted pyrimidine derivative 17v | H1975 (Lung Cancer) | 2.27 | [5] |

| 5-FU (positive control) | H1975 (Lung Cancer) | 9.37 | [5] |

| 5-Trifluoromethylpyrimidine derivative 9u | A549 (Lung Cancer) | 0.35 | [6][7][8] |

| 5-Trifluoromethylpyrimidine derivative 9u | MCF-7 (Breast Cancer) | 3.24 | [6][7][8] |

| 5-Trifluoromethylpyrimidine derivative 9u | PC-3 (Prostate Cancer) | 5.12 | [6][7][8] |

| 5-Trifluoromethylpyrimidine derivative 9u | EGFR Kinase | 0.091 | [6][7][8] |

Antifungal Activity

The trifluoromethyl group has also been instrumental in the development of potent antifungal agents.

| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |

| Pyrimidine derivative 5j | Botrytis cinerea | 96.84 | - | [9] |

| Pyrimidine derivative 5l | Botrytis cinerea | 100 | - | [9] |

| Tebuconazole (positive control) | Botrytis cinerea | 96.45 | - | [9] |

| Pyrimidine derivative 5o | Phomopsis sp. | 100 | 10.5 | [10] |

| Pyrimethanil (positive control) | Phomopsis sp. | 85.1 | 32.1 | [10] |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative 5o | Cucumber Botrytis cinerea | 80.38 | - | [3] |

Antiviral Activity

Trifluoromethylated pyrimidine derivatives have shown promise as antiviral agents, though more quantitative data is needed to fully establish structure-activity relationships. The introduction of fluorine atoms into nucleoside analogs has been shown to increase their biological activity and metabolic stability.[11]

Mechanisms of Action and Signaling Pathways

The enhanced biological effects of trifluoromethylated pyrimidines are often attributed to their ability to modulate specific cellular signaling pathways.

Inhibition of EGFR Signaling in Cancer

Many trifluoromethylated pyrimidine derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. These pyrimidine-based inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis.[6][7][8]

Promotion of Osteogenesis via the BMP2/SMAD1 Pathway

Certain pyrimidine derivatives have been shown to promote bone formation by activating the Bone Morphogenetic Protein 2 (BMP2) signaling pathway. BMP2 binds to its receptors on the cell surface, leading to the phosphorylation and activation of SMAD1/5/8 proteins. These activated SMADs then form a complex with SMAD4, which translocates to the nucleus and acts as a transcription factor to induce the expression of osteogenic genes, ultimately leading to osteoblast differentiation and bone formation.

Induction of Cell Cycle Arrest via CHK1 Inhibition

Checkpoint kinase 1 (CHK1) is a crucial regulator of the cell cycle, particularly in response to DNA damage. Inhibition of CHK1 by certain trifluoromethylated pyrimidines can disrupt the cell cycle, leading to apoptosis in cancer cells. In a normal response to DNA damage, ATR/ATM kinases activate CHK1, which in turn phosphorylates and inactivates Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) and halts the cell cycle to allow for DNA repair. By inhibiting CHK1, these pyrimidine derivatives prevent the inactivation of Cdc25, leading to inappropriate CDK activation and entry into mitosis with damaged DNA, a process known as mitotic catastrophe, which ultimately results in cell death.

The Strategic Role of the Trifluoromethyl Group in Drug Design

The decision to incorporate a trifluoromethyl group into a pyrimidine-based drug candidate is a strategic one, driven by the desire to optimize its pharmacological profile. The following diagram illustrates the logical workflow in this drug design process.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated pyrimidine derivatives.

Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

This protocol describes the synthesis of a class of trifluoromethylated pyrimidines with demonstrated anticancer activity.[4]

Step 1: Synthesis of 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][9]thiazolo[4,5-d]pyrimidin-7(6H)-one (2a-e) A mixture of 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide (1 mmol) and an appropriate isothiocyanate (1.2 mmol) in dry pyridine (10 mL) is refluxed for 8-12 hours. After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the desired product.

Step 2: Synthesis of 7-chloro-3-substituted-5-(trifluoromethyl)[2][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3a-e) To a solution of the product from Step 1 (1 mmol) in phosphorus oxychloride (5 mL), a few drops of N,N-dimethylaniline are added. The mixture is heated under reflux for 2-3 hours. After cooling, the mixture is poured into ice-water. The solid is filtered, washed with water, dried, and recrystallized from glacial acetic acid to yield the chlorinated derivative.

Step 3: Synthesis of 7-amino-3-substituted-5-(trifluoromethyl)[2][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione (4a-c) A solution of the chlorinated product from Step 2 (1 mmol) and the appropriate amine (2 mmol) in ethanol (15 mL) is refluxed for 4-6 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to give the final amino derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, PC-3)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in viral plaques.[1]

Materials:

-

Host cells susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock of known titer

-

Test compounds

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., containing carboxymethylcellulose or agarose)

-

Crystal violet solution

-

24-well or 6-well plates

Procedure:

-

Seed host cells in plates to form a confluent monolayer.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the virus with the different concentrations of the compound for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-compound mixtures.

-

After an adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium containing the respective compound concentrations.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

-

Count the number of plaques in each well.

-

The percentage of plaque reduction is calculated relative to the virus control (no compound), and the EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is determined.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[2][6]

Materials:

-

Fungal isolates

-

RPMI-1640 medium buffered with MOPS

-

Test compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the fungal isolate.

-